molecular formula C11H17N3O3 B12570319 1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester CAS No. 183609-13-4

1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester

Katalognummer: B12570319
CAS-Nummer: 183609-13-4
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: FOWHTPKRQCEKTI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester typically involves the reaction of pyrimidine derivatives with appropriate reagents under controlled conditions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize production costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives .

Wissenschaftliche Forschungsanwendungen

1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1(2H)-Pyrimidinepentanoic acid, 4-amino-2-oxo-, ethyl ester is unique due to its specific chemical structure, which allows for versatile chemical modifications and a wide range of biological activities

Eigenschaften

CAS-Nummer

183609-13-4

Molekularformel

C11H17N3O3

Molekulargewicht

239.27 g/mol

IUPAC-Name

ethyl 5-(4-amino-2-oxopyrimidin-1-yl)pentanoate

InChI

InChI=1S/C11H17N3O3/c1-2-17-10(15)5-3-4-7-14-8-6-9(12)13-11(14)16/h6,8H,2-5,7H2,1H3,(H2,12,13,16)

InChI-Schlüssel

FOWHTPKRQCEKTI-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)CCCCN1C=CC(=NC1=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.